copper;silver - 157792-42-2

copper;silver

Catalog Number: EVT-14412954
CAS Number: 157792-42-2
Molecular Formula: Ag3Cu
Molecular Weight: 387.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound composed of copper and silver, commonly referred to as copper-silver, is represented by the chemical formula AgCu. This compound is notable for its unique properties and applications, particularly in the fields of materials science and medicine. Both copper and silver are transition metals with significant historical and contemporary relevance due to their conductive properties and antimicrobial effects.

Source

Copper and silver are found in nature primarily as native elements or in various mineral forms. Copper is often extracted from ores such as chalcopyrite, while silver is typically obtained from argentite or as a byproduct of copper refining. The combination of these two metals can produce alloys or compounds that exhibit enhanced properties compared to their individual components.

Classification

Copper-silver can be classified under metallic compounds due to its metallic bonding characteristics. It is also categorized as a bimetallic compound, which refers to materials composed of two different metals that can exhibit synergistic effects in their physical and chemical properties.

Synthesis Analysis

Methods

The synthesis of copper-silver nanoparticles has been achieved through various methods, including:

  • Microwave-Assisted Synthesis: A modified polyol method allows for the rapid synthesis of copper and silver nanoparticles within minutes using microwave heating. This method yields nanoparticles with controlled sizes and shapes, typically less than 15 nm in diameter .
  • Chemical Solution Methods: Techniques involving chemical precursors such as copper(II) nitrate and silver(I) nitrate have been employed to create silver-doped copper nitride nanostructures. This process often involves reducing agents like oleylamine to facilitate the formation of nanostructures .

Technical Details

The microwave-assisted synthesis involves heating a mixture containing both metals in a solvent (e.g., ethylene glycol) under controlled temperatures (up to 175°C). The resulting nanoparticles can be characterized using techniques such as X-ray diffraction and high-resolution transmission electron microscopy .

Molecular Structure Analysis

Structure

The molecular structure of copper-silver can be described by its simple formula AgCu, indicating a 1:1 ratio of silver to copper atoms. The molecular weight of this compound is approximately 171.41 g/mol .

Data

  • Molecular Formula: AgCu
  • Molecular Weight: 171.4142 g/mol
  • SMILES Notation: [Cu].[Ag]
  • InChI: InChI=1S/Ag.Cu

This structure suggests that the two metals exist in a discrete form rather than forming a stable compound under standard conditions, reflecting their metallic nature.

Chemical Reactions Analysis

Reactions

Copper-silver interactions can lead to various reactions, particularly in the context of catalysis and antimicrobial activity. For instance, when exposed to certain environments, silver ions can be released from the alloy or compound, exhibiting biocidal properties .

Technical Details

The reactions involving copper-silver compounds often depend on factors such as pH, temperature, and the presence of other ions or compounds in solution. The antimicrobial efficacy of these compounds is attributed to the release of reactive silver ions that disrupt microbial cell membranes.

Mechanism of Action

Process

The mechanism by which copper-silver compounds exert their effects, particularly in antimicrobial applications, involves several steps:

  1. Ion Release: Silver ions are released into the surrounding environment.
  2. Cell Membrane Disruption: These ions interact with microbial cell membranes, leading to structural damage.
  3. Reactive Oxygen Species Generation: The presence of silver ions can induce oxidative stress within microbial cells, further contributing to cell death.

Data

Studies indicate that the antimicrobial activity of copper-silver systems is generally superior to that of either metal alone due to their combined effects .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Copper-silver compounds exhibit unique chemical behaviors, including:

  • Corrosion Resistance: These alloys tend to resist corrosion better than pure metals.
  • Antimicrobial Activity: The combination enhances biocidal properties compared to individual metals .
Applications

Copper-silver compounds have diverse applications across various fields:

  • Medical Applications: Utilized in wound dressings and coatings for medical devices due to their antimicrobial properties.
  • Electronics: Employed in electrical contacts and conductors where high conductivity is essential.
  • Water Treatment: Used in systems for water purification due to their ability to reduce microbial load effectively.
Synthesis and Fabrication Methodologies

Additive Manufacturing of Copper-Silver Alloys

Additive manufacturing (AM) of copper-silver systems confronts intrinsic challenges stemming from copper’s high infrared reflectivity (>99% at 1064 nm) and thermal conductivity (400 W/m·K), which impede efficient laser energy absorption. To address this, high-power lasers (≥800 W) and wavelength optimization (e.g., green lasers at 532 nm) significantly enhance melt-pool stability. For instance, infrared lasers (1064–1100 nm) require powers exceeding 400 W to process pure silver, as demonstrated in EOS M290 systems, where 99.9% Ag achieved >99% density at 400 W and 700 mm/s scan speeds [1]. Similarly, copper’s absorptivity rises from <2% (1064 nm) to >60% (532 nm), enabling densification at lower power [4] [10].

Pre-alloyed powders versus mechanical mixing present distinct microstructural outcomes:

  • Pre-alloyed CuCrAg powders yield homogeneous Cr precipitates, enhancing strength while retaining >80% electrical conductivity [10].
  • Mechanically mixed Cu-30wt% Ag forms Ag-rich zones after annealing, increasing tensile strength to 442 MPa but reducing ductility (<10% elongation) [3].

Table 1: AM Processing Parameters for Copper-Silver Systems

MaterialLaser Power (W)Scan Speed (mm/s)Relative Density (%)Key Findings
Pure Ag (99.9%)400700>99.5Stable melt tracks at 100 μm spot size [1]
Cu-30Ag200–400500–100098.2Annealing-induced Ag segregation [3]
CuCrAg (pre-alloy)370120099.1Combined precipitation/dispersion strengthening [10]

Laser Powder Bed Fusion (L-PBF) In Situ Alloying

In situ alloying leverages L-PBF’s rapid melting (10^5–10^6 K/s cooling rates) to synthesize non-equilibrium Cu-Ag microstructures. Powder functionalization is critical:

  • Copper coatings: Sn or Ni layers (0.8–8.5 wt%) applied via immersion deposition reduce reflectivity by 40%, minimizing balling defects at 200 W laser power [8].
  • Nanoparticle decoration: Graphene flakes (0.1 wt%) on Cu powder elevate absorptivity to 0.48 (vs. 0.02 for pure Cu), enabling >99.2% dense parts at 500 W [4].

Process-driven heterogeneity enables tailored properties:

  • Columnar-to-equiaxed transition: Cu-4Co-0.5Ag alloys form fine equiaxed grains (<5 μm) due to Co-induced nucleation, boosting yield strength to 320 MPa without conductivity loss [3].
  • Laser parameter windows: Low scan speeds (<300 mm/s) coupled with 300 W power minimize Ag vaporization in Cu-Ag30, reducing keyholing porosity [1] [10].

Table 2: Microstructural Outcomes in L-PBF Cu-Ag Alloys

Alloy SystemGrain StructurePhase DistributionMechanical Properties
Cu-4Co-0.5AgHeterogeneous equiaxedCo-rich precipitates in Cu matrixYS: 320 MPa, σ: 55% IACS [3]
Cu-30AgBimodal (Ag/Cu zones)Annealed Ag precipitatesUTS: 442 MPa, ε: <10% [3]
CuSn10-Ag coatedFine dendriticSn-Ag eutectic networksHardness: 145 HV [8]

Nanoparticle Synthesis and Stabilization Techniques

Green synthesis routes dominate Ag-Cu nanoparticle (NP) fabrication, utilizing biomolecules as reducers and cappers:

  • Plant-mediated synthesis: Cistus creticus extract produces spherical Ag NPs (30.8 ± 8.81 nm) and polymorphic CuO NPs (44.07 ± 19.19 nm) at pH 12, with ascorbic acid enhancing reduction kinetics [7].
  • Chitosan stabilization: 0.1–0.5% chitosan solutions yield Ag/Cu bimetallic NPs (40–100 nm) with ζ-potentials >+30 mV, ensuring colloidal stability via electrostatic repulsion [6].

Bimetallic architectures exhibit synergistic effects:

  • Core-shell NPs: Ag-core/Cu-shell NPs (10–35 nm) synthesized with Ulva lactuca extract show 4-fold higher antibacterial activity than monometallic equivalents due to interfacial charge transfer [2].
  • Alloyed NPs: Microwave-assisted chitosan/ascorbic acid methods generate homogeneous AgCu nanoalloys with surface plasmon resonance peaks at 403 nm, confirming alloy formation [6].

Stabilization mechanisms involve:

  • Electrostatic stabilization: Citrate-capped Ag-Cu NPs maintain ζ-potential at −77.9 mV, preventing aggregation [7].
  • Steric hindrance: PEG-coated NPs resist sedimentation for >60 days in aqueous media [6].

Biogenic Fabrication Pathways for Hybrid Nanocomposites

Biological systems enable ambient-condition synthesis of Ag-Cu nanocomposites with tailored bioactivity:

  • Algal matrices: Ulva lactuca-mediated Ag/CuO nanocomposites (UL/Ag/Cu-NCMs) exhibit hexagonal morphologies (10–35 nm) and inhibit E. coli biofilms via ROS generation (90% reduction at 50 μg/mL) [2].
  • Bacterial synthesis: Pseudomonas stutzeri reduces Ag⁺/Cu²⁺ ions intracellularly, forming membrane-associated NPs with enhanced photocatalytic dye degradation (95% methylene blue in 60 min) [5] [9].

Synergistic antibacterial mechanisms involve:

  • Ion release: Ag⁺ disrupts bacterial membranes, facilitating Cu²⁺ uptake [9].
  • ROS amplification: H₂O₂ and •OH generation from Ag-Cu surfaces damage cellular DNA/proteins [2] [9].
  • Photocatalysis: UV-excited electrons in Ag-CuO NPs generate O₂⁻ radicals, enhancing biofilm eradication [5].

Table 3: Biogenic Ag-Cu Nanocomposite Properties

Biological AgentNP TypeSize (nm)Antibacterial Efficacy (ZOI, mm)Key Applications
Ulva lactucaAg₂O/CuO hybrid10–3522.5 (E. coli)Anti-biofilm coatings [2]
Cistus creticusAg/CuO alloy30–4418.3 (S. aureus)Antioxidant formulations [7]
Ascorbic acid/chitosanAg/Cu bimetallic40–10015.6 (B. subtilis)Wound dressings [6]

Concluding RemarksCurrent synthesis methodologies for copper-silver compounds span industrial-scale AM and nanoscale biogenic routes, each offering distinct advantages:

  • AM/L-PBF: Delivers high-density structural components with in situ alloying capabilities, though conductivity-strength trade-offs require further optimization.
  • Nanoparticle synthesis: Green chemistry approaches enable eco-friendly production of bimetallic systems with enhanced biological and catalytic functionalities.
  • Biogenic pathways: Leverage natural reducers for nanocomposites with applications in antimicrobials and environmental remediation.

Future research should focus on multi-material printing to spatially control Ag/Cu distribution and computational modeling of NP formation mechanisms.

Properties

CAS Number

157792-42-2

Product Name

copper;silver

IUPAC Name

copper;silver

Molecular Formula

Ag3Cu

Molecular Weight

387.15 g/mol

InChI

InChI=1S/3Ag.Cu

InChI Key

GCTAXANYYQELNV-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Ag].[Ag].[Ag]

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